DYRK1A Kinase Selectivity Profile: Harmine vs. DYRK2, DYRK3, PIM3, CK1
Harmine demonstrates a quantifiable selectivity window for DYRK1A over other related kinases, a key differentiator from non-selective kinase probes. In head-to-head enzyme assays, harmine inhibits DYRK1A with an IC50 of 0.08 μM (80 nM) . Its activity against the closely related DYRK2 is over 10-fold weaker (IC50 = 0.9 μM), and against DYRK3 is 10-fold weaker (IC50 = 0.8 μM). Selectivity is even more pronounced against PIM3 (IC50 = 4.3 μM) and CK1 (IC50 = 1.5 μM) . This >10-fold selectivity over DYRK2 and DYRK3 is critical for minimizing confounding off-target effects in cellular models where these kinases have distinct physiological roles.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | DYRK1A: 0.08 μM (80 nM); DYRK2: 0.9 μM; DYRK3: 0.8 μM; PIM3: 4.3 μM; CK1: 1.5 μM |
| Comparator Or Baseline | Other protein kinases (DYRK2, DYRK3, PIM3, CK1) |
| Quantified Difference | >10-fold selectivity for DYRK1A over DYRK2 and DYRK3; ~54-fold over PIM3; ~19-fold over CK1 |
| Conditions | In vitro kinase inhibition assays |
Why This Matters
This selectivity profile justifies its use as a specific DYRK1A probe over less selective natural product kinase inhibitors, ensuring more interpretable results in complex biological systems.
